Diflunisal

Catalog No.
S526076
CAS No.
22494-42-4
M.F
C13H8F2O3
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflunisal

CAS Number

22494-42-4

Product Name

Diflunisal

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid

Molecular Formula

C13H8F2O3

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)

InChI Key

HUPFGZXOMWLGNK-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble (14.5 mg/L) at neutral or acidic pH.
7.11e-02 g/L

Synonyms

Apo Diflunisal, Apo-Diflunisal, ApoDiflunisal, Diflunisal, Dolobid, Dolobis, Dolocid, MK 647, MK-647, MK647, Novo Diflunisal, Novo-Diflunisal, NovoDiflunisal, Nu Diflunisal, Nu-Diflunisal, NuDiflunisal

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O

The exact mass of the compound Diflunisal is 250.0442 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble (14.5 mg/l) at neutral or acidic ph.7.11e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756728. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diflunisal is a fluorinated, non-acetylated biphenyl derivative of salicylic acid that serves as both a reversible cyclooxygenase (COX) inhibitor and a potent kinetic stabilizer of the transthyretin (TTR) tetramer [1]. Unlike classic salicylates, the addition of a difluorophenyl substituent significantly enhances its lipophilicity, binding affinity to specific protein pockets, and metabolic resistance [2]. For procurement professionals and research scientists, Diflunisal represents a critical dual-purpose compound: it is utilized as a cost-effective, highly stable reference standard in TTR amyloidosis drug discovery and as a long-acting, non-covalent NSAID in chronic inflammation models[3]. Its lack of an acetyl group fundamentally differentiates its handling, stability, and mechanism of action from ubiquitous baseline salicylates[1].

Attempting to substitute Diflunisal with generic in-class alternatives like aspirin or salicylic acid fundamentally compromises experimental integrity across both pharmacokinetic and structural biology workflows [1]. Aspirin irreversibly acetylates COX enzymes and rapidly hydrolyzes in aqueous environments, introducing acetic acid artifacts and irreversible platelet aggregation that confound long-term in vivo studies[1]. Furthermore, standard salicylates lack the bulky, hydrophobic difluorophenyl group required to effectively occupy the thyroxine-binding channels of the TTR tetramer; thus, they completely fail to prevent rate-limiting tetramer dissociation in amyloidosis models [2]. Consequently, substituting Diflunisal with cheaper, more common NSAIDs results in assay failure in TTR stabilization screens and necessitates impractically frequent dosing in animal models due to rapid metabolic clearance [3].

Transthyretin (TTR) Tetramer Kinetic Stabilization Efficacy

Diflunisal acts as a potent kinetic stabilizer of the TTR tetramer by binding to its thyroxine (T4) pockets. Quantitative subunit exchange assays demonstrate that a 250 µM concentration of Diflunisal reduces the dissociation rate of wild-type TTR by 95%, effectively halting amyloidogenic aggregation[1]. While the proprietary clinical drug Tafamidis achieves similar stabilization at a lower concentration (20.7 µM), Diflunisal provides a highly accessible, unencumbered small-molecule baseline that achieves near-complete stabilization at achievable in vitro and in vivo concentrations [1].

Evidence DimensionReduction in WT TTR dissociation rate
Target Compound Data95% reduction at 250 µM
Comparator Or BaselineTafamidis (95% reduction at 20.7 µM)
Quantified DifferenceBoth achieve 95% stabilization; Diflunisal requires an ~12-fold higher concentration than the clinical drug Tafamidis, making it a highly effective, low-cost research alternative.
ConditionsHuman plasma subunit exchange assay, steady-state concentrations.

Allows researchers to establish a robust, cost-effective positive control for TTR stabilization assays without procuring expensive or restricted proprietary clinical compounds.

Pharmacokinetic Half-Life and In Vivo Dosing Stability

The presence of the difluorophenyl ring protects Diflunisal from rapid metabolic clearance, resulting in a significantly extended pharmacokinetic profile compared to baseline salicylates [1]. In healthy adult models, the plasma half-life of Diflunisal ranges from 8 to 12 hours, whereas salicylic acid is cleared with a half-life of approximately 2.5 hours, and aspirin is cleared in under 20 minutes [1].

Evidence DimensionPlasma half-life (t1/2)
Target Compound Data8.0 - 12.0 hours
Comparator Or BaselineSalicylic acid (~2.5 hours) / Aspirin (<0.3 hours)
Quantified Difference3.2x to 4.8x longer half-life than salicylic acid; >24x longer than aspirin.
ConditionsIn vivo pharmacokinetic monitoring following single oral or IV dosing.

Drastically reduces the required dosing frequency in chronic animal models, minimizing animal handling stress and ensuring stable, steady-state plasma concentrations.

Reversibility of Platelet Aggregation and COX Inhibition

Because Diflunisal lacks the acetyl group found in aspirin, it does not covalently modify (acetylate) the active site of cyclooxygenase enzymes [1]. Consequently, while low-dose aspirin causes irreversible platelet aggregation and significant gastrointestinal bleeding risks over time, Diflunisal produces only reversible, dose-dependent effects on platelet function [1]. In comparative studies, this reversible mechanism results in significantly lower rates of fecal blood loss and improved gastrointestinal tolerance during long-term administration [1].

Evidence DimensionPlatelet aggregation inhibition mechanism
Target Compound DataReversible inhibition, no covalent modification
Comparator Or BaselineAspirin (Irreversible inhibition via serine acetylation)
Quantified DifferenceComplete elimination of irreversible platelet functional loss compared to aspirin at equivalent anti-inflammatory doses.
ConditionsIn vivo bleeding time and platelet function assays.

Makes Diflunisal the superior choice for long-term chronic inflammation studies where irreversible clotting defects or GI bleeding would confound survival or phenotypic data.

Hydrolytic Stability in Aqueous Formulations

Aspirin is notoriously unstable in aqueous environments, undergoing rapid base-catalyzed or spontaneous hydrolysis to yield salicylic acid and acetic acid, which alters assay pH and compound concentration over time[1]. Diflunisal, lacking the labile ester linkage, exhibits absolute resistance to this specific hydrolytic degradation pathway in standard physiological buffers (pH 7.4), ensuring that the intact molecule remains the sole active species during extended incubations[2].

Evidence DimensionSusceptibility to ester hydrolysis in aqueous media
Target Compound DataStable, no ester hydrolysis
Comparator Or BaselineAspirin (Rapid hydrolysis to salicylic and acetic acid)
Quantified DifferenceDiflunisal maintains structural integrity in aqueous buffers where aspirin degrades continuously.
ConditionsAqueous buffer solutions (pH 7.4) at room temperature or 37°C.

Ensures that in vitro assays maintain precise molarity and stable pH over extended incubation periods without generating biologically active degradation artifacts.

Positive Control in TTR Amyloidosis High-Throughput Screening

Because Diflunisal reliably reduces wild-type TTR dissociation by 95% at 250 µM[1], it is the ideal cost-effective positive control for in vitro subunit exchange assays and high-throughput screening campaigns seeking novel kinetic stabilizers, bypassing the need to procure expensive proprietary drugs like Tafamidis.

Extended-Duration Preclinical Inflammation Modeling

With a half-life of 8 to 12 hours [2], Diflunisal is perfectly suited for chronic in vivo inflammation models. It allows researchers to maintain steady-state plasma concentrations with twice-daily dosing, significantly reducing animal handling stress compared to the frequent dosing required for short-half-life salicylates.

Non-Covalent COX Pathway Interrogation

For assays requiring reversible cyclooxygenase inhibition without permanent enzyme inactivation, Diflunisal provides a stable, non-acetylating alternative to aspirin [3]. This is critical in long-term cellular assays where irreversible platelet aggregation or covalent COX modification would confound downstream phenotypic readouts.

Aqueous In Vitro Assays Requiring Stable NSAID Baselines

In prolonged biochemical or cell-based assays conducted in physiological buffers, Diflunisal's resistance to ester hydrolysis ensures that the active compound concentration remains constant and the buffer pH is not artificially lowered by acetic acid byproducts, a common failure point when using aspirin [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

250.04415044 Da

Monoisotopic Mass

250.04415044 Da

Heavy Atom Count

18

LogP

4.44
4.44 (LogP)
4.7

Appearance

White to off-white solid powder.

Melting Point

210-211
210 - 221 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7C546U4DEN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For symptomatic treatment of mild to moderate pain accompanied by inflammation (e.g. musculoskeletal trauma, post-dental extraction, post-episiotomy), osteoarthritis, and rheumatoid arthritis.
FDA Label

Livertox Summary

Diflunisal is a salicylic acid derivative that is used in the therapy of chronic arthritis and mild to moderate acute pain. Diflunisal has been linked mild, transient elevations in serum aminotransferase levels during therapy as well as to rare instances of idiosyncratic drug induced liver disease.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Anti-inflammatory Agents, Nonsteroidal
Antiinflammatory Agents

Pharmacology

Diflunisal is a nonsteroidal drug with analgesic, anti-inflammatory and antipyretic properties. It is a peripherally-acting non-narcotic analgesic drug. Habituation, tolerance and addiction have not been reported. Diflunisal is a difluorophenyl derivative of salicylic acid. Chemically, diflunisal differs from aspirin (acetylsalicylic acid) in two respects. The first of these two is the presence of a difluorophenyl substituent at carbon 1. The second difference is the removal of the 0-acetyl group from the carbon 4 position. Diflunisal is not metabolized to salicylic acid, and the fluorine atoms are not displaced from the difluorophenyl ring structure.
Diflunisal is a difluorophenyl derivate of salicylic acid and a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic and anti-inflammatory properties. Diflunisal competitively inhibits both cyclooxygenase (COX) -1 and -2, with higher affinity for COX-1, and subsequently blocks the conversion of arachidonic acid to prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever. Diflunisal differs from other salicylates, in that it is not metabolized to salicylic acid, hence it has a longer half-life.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BA - Salicylic acid and derivatives
N02BA11 - Diflunisal

Mechanism of Action

The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

22494-42-4

Absorption Distribution and Excretion

Rapidly and completely absorbed following oral administration, with a bioavailability of 80-90%. Peak plasma concentrations are achieved 2 - 3 hours following oral administration.
The drug is excreted in the urine as two soluble glucuronide conjugates accounting for about 90% of the administered dose. Little or no diflunisal is excreted in the feces.

Metabolism Metabolites

Hepatic, primarily via glucuronide conjugation (90% of administered dose).
Hepatic, primarily via glucuronide conjugation (90% of administered dose). Route of Elimination: The drug is excreted in the urine as two soluble glucuronide conjugates accounting for about 90% of the administered dose. Little or no diflunisal is excreted in the feces. Half Life: 8 to 12 hours

Wikipedia

Diflunisal

Biological Half Life

8 to 12 hours

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Optimization of kinetic stabilizers of tetrameric transthyretin: A prospective ligand efficiency-guided approach

Ellen Y Cotrina, Daniel Blasi, Marta Vilà, Antoni Planas, Cele Abad-Zapatero, Nuria B Centeno, Jordi Quintana, Gemma Arsequell
PMID: 33091848   DOI: 10.1016/j.bmc.2020.115794

Abstract

In the past few years, attempts have been made to use decision criteria beyond Lipinski's guidelines (Rule of five) to guide drug discovery projects more effectively. Several variables and formulations have been proposed and investigated within the framework of multiparameter optimization methods to guide drug discovery. In this context, the combination of Ligand Efficiency Indices (LEI) has been predominantly used to map and monitor the drug discovery process in a retrospective fashion. Here we provide an example of the use of a novel application of the LEI methodology for prospective lead optimization by using the transthyretin (TTR) fibrillogenesis inhibitor iododiflunisal (IDIF) as example. Using this approach, a number of compounds with theoretical efficiencies higher than the reference compound IDIF were identified. From this group, ten compounds were selected, synthesized and biologically tested. Half of the compounds (5, 6, 7, 8 and 10) showed potencies in terms of IC50 inhibition of TTR aggregation equal or higher than the lead compound. These optimized compounds mapped within the region of more efficient candidates in the corresponding experimental nBEI-NSEI plot, matching their position in the theoretical optimization plane that was used for the prediction. Due to their upstream (North-Eastern) position in the progression lines of NPOL = 3 or 4 of the nBEI-NSEI plot, three of them (5, 6 and 8) are more interesting candidates than iododiflunisal because they have been optimized in the three crucial LEI variables of potency, size and polarity at the same time. This is the first example of the effectiveness of using the combined LEIs within the decision process to validate the application of the LEI formulation for the prospective optimization of lead compounds.


Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway

Yu Yang, Timothy Borel, Francisco de Azambuja, David Johnson, Jacob P Sorrentino, Chinedum Udokwu, Ian Davis, Aimin Liu, Ryan A Altman
PMID: 33369426   DOI: 10.1021/acs.jmedchem.0c01762

Abstract

In the kynurenine pathway for tryptophan degradation, an unstable metabolic intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), can nonenzymatically cyclize to form quinolinic acid, the precursor for de novo biosynthesis of nicotinamide adenine dinucleotide (NAD
). In a competing reaction, ACMS is decarboxylated by ACMS decarboxylase (ACMSD) for further metabolism and energy production. Therefore, the inhibition of ACMSD increases NAD
levels. In this study, an Food and Drug Administration (FDA)-approved drug, diflunisal, was found to competitively inhibit ACMSD. The complex structure of ACMSD with diflunisal revealed a previously unknown ligand-binding mode and was consistent with the results of inhibition assays, as well as a structure-activity relationship (SAR) study. Moreover, two synthesized diflunisal derivatives showed half-maximal inhibitory concentration (IC
) values 1 order of magnitude better than diflunisal at 1.32 ± 0.07 μM (
) and 3.10 ± 0.11 μM (
), respectively. The results suggest that diflunisal derivatives have the potential to modulate NAD
levels. The ligand-binding mode revealed here provides a new direction for developing inhibitors of ACMSD.


An Orphan Disease No More: Additional Treatment Options for Cardiac Amyloidosis

Nitasha Sarswat
PMID: 32822841   DOI: 10.1016/j.cardfail.2020.08.004

Abstract




Oral Treatment with Iododiflunisal Delays Hippocampal Amyloid-β Formation in a Transgenic Mouse Model of Alzheimer's Disease: A Longitudinal in vivo Molecular Imaging Study1

Luka Rejc, Vanessa Gómez-Vallejo, Xabier Rios, Unai Cossío, Zuriñe Baz, Edurne Mujica, Tiago Gião, Ellen Y Cotrina, Jesús Jiménez-Barbero, Jordi Quintana, Gemma Arsequell, Isabel Cardoso, Jordi Llop
PMID: 32804152   DOI: 10.3233/JAD-200570

Abstract

Transthyretin (TTR) is a tetrameric, amyloid-β (Aβ)-binding protein, which reduces Aβ toxicity. The TTR/Aβ interaction can be enhanced by a series of small molecules that stabilize its tetrameric form. Hence, TTR stabilizers might act as disease-modifying drugs in Alzheimer's disease.
We monitored the therapeutic efficacy of two TTR stabilizers, iododiflunisal (IDIF), which acts as small-molecule chaperone of the TTR/Aβ interaction, and tolcapone, which does not behave as a small-molecule chaperone, in an animal model of Alzheimer's disease using positron emission tomography (PET).
Female mice (AβPPswe/PS1A246E/TTR+/-) were divided into 3 groups (n = 7 per group): IDIF-treated, tolcapone-treated, and non-treated. The oral treatment (100 mg/Kg/day) was started at 5 months of age. Treatment efficacy assessment was based on changes in longitudinal deposition of Aβ in the hippocampus (HIP) and the cortex (CTX) and determined using PET-[18F]florbetaben. Immunohistochemical analysis was performed at age = 14 months.
Standard uptake values relative to the cerebellum (SUVr) of [18F]florbetaben in CTX and HIP of non-treated animals progressively increased from age = 5 to 11 months and stabilized afterwards. In contrast, [18F]florbetaben uptake in HIP of IDIF-treated animals remained constant between ages = 5 and 11 months and significantly increased at 14 months. In the tolcapone-treated group, SUVr progressively increased with time, but at lower rate than in the non-treated group. No significant treatment effect was observed in CTX. Results from immunohistochemistry matched the in vivo data at age = 14 months.
Our work provides encouraging preliminary results on the ability of small-molecule chaperones to ameliorate Aβ deposition in certain brain regions.


The Ultrastructure of Tissue Damage by Amyloid Fibrils

Haruki Koike, Masahisa Katsuno
PMID: 34361762   DOI: 10.3390/molecules26154611

Abstract

Amyloidosis is a group of diseases that includes Alzheimer's disease, prion diseases, transthyretin (ATTR) amyloidosis, and immunoglobulin light chain (AL) amyloidosis. The mechanism of organ dysfunction resulting from amyloidosis has been a topic of debate. This review focuses on the ultrastructure of tissue damage resulting from amyloid deposition and therapeutic insights based on the pathophysiology of amyloidosis. Studies of nerve biopsy or cardiac autopsy specimens from patients with ATTR and AL amyloidoses show atrophy of cells near amyloid fibril aggregates. In addition to the stress or toxicity attributable to amyloid fibrils themselves, the toxicity of non-fibrillar states of amyloidogenic proteins, particularly oligomers, may also participate in the mechanisms of tissue damage. The obscuration of the basement and cytoplasmic membranes of cells near amyloid fibrils attributable to an affinity of components constituting these membranes to those of amyloid fibrils may also play an important role in tissue damage. Possible major therapeutic strategies based on pathophysiology of amyloidosis consist of the following: (1) reducing or preventing the production of causative proteins; (2) preventing the causative proteins from participating in the process of amyloid fibril formation; and/or (3) eliminating already-deposited amyloid fibrils. As the development of novel disease-modifying therapies such as short interfering RNA, antisense oligonucleotide, and monoclonal antibodies is remarkable, early diagnosis and appropriate selection of treatment is becoming more and more important for patients with amyloidosis.


Repurposing Benzbromarone for Familial Amyloid Polyneuropathy: A New Transthyretin Tetramer Stabilizer

Ellen Y Cotrina, Ângela Oliveira, José Pedro Leite, Jordi Llop, Luis Gales, Jordi Quintana, Isabel Cardoso, Gemma Arsequell
PMID: 32998442   DOI: 10.3390/ijms21197166

Abstract

Transthyretin (TTR) is a homotetrameric protein involved in human amyloidosis, including familial amyloid polyneuropathy (FAP). Discovering small-molecule stabilizers of the TTR tetramer is a therapeutic strategy for these diseases. Tafamidis, the only approved drug for FAP treatment, is not effective for all patients. Herein, we discovered that benzbromarone (BBM), a uricosuric drug, is an effective TTR stabilizer and inhibitor against TTR amyloid fibril formation. BBM rendered TTR more resistant to urea denaturation, similarly to iododiflunisal (IDIF), a very potent TTR stabilizer. BBM competes with thyroxine for binding in the TTR central channel, with an IC
similar to IDIF and tafamidis. Results obtained by isothermal titration calorimetry (ITC) demonstrated that BBM binds TTR with an affinity similar to IDIF, tolcapone and tafamidis, confirming BBM as a potent binder of TTR. The crystal structure of the BBM-TTR complex shows two molecules binding deeply in the thyroxine binding channel, forming strong intermonomer hydrogen bonds and increasing the stability of the TTR tetramer. Finally, kinetic analysis of the ability of BBM to inhibit TTR fibrillogenesis at acidic pH and comparison with other stabilizers revealed that benzbromarone is a potent inhibitor of TTR amyloidogenesis, adding a new interesting scaffold for drug design of TTR stabilizers.


Diflunisal-loaded poly(propylene sulfide) nanoparticles decrease S. aureus-mediated bone destruction during osteomyelitis

Caleb A Ford, Thomas J Spoonmore, Mukesh K Gupta, Craig L Duvall, Scott A Guelcher, James E Cassat
PMID: 33300149   DOI: 10.1002/jor.24948

Abstract

Osteomyelitis is a debilitating infection of bone that results in substantial morbidity. Staphylococcus aureus is the most commonly isolated pathogen causing bone infections and features an arsenal of virulence factors that contribute to bone destruction and counteract immune responses. We previously demonstrated that diflunisal, a nonsteroidal anti-inflammatory drug, decreases S. aureus-induced bone destruction during osteomyelitis when delivered locally from a resorbable drug delivery depot. However, local diflunisal therapy was complicated by bacterial colonization of the depot's surface, highlighting a common pitfall of devices for local drug delivery to infected tissue. It is, therefore, critical to develop an alternative drug delivery method for diflunisal to successfully repurpose this drug as an antivirulence therapy for osteomyelitis. We hypothesized that a nanoparticle-based parenteral delivery strategy would provide a method for delivering diflunisal to infected tissue while circumventing the complications associated with local delivery. In this study, we demonstrate that poly(propylene sulfide) (PPS) nanoparticles accumulate at the infectious focus in a murine model of staphylococcal osteomyelitis and are capable of efficaciously delivering diflunisal to infected bone. Moreover, diflunisal-loaded PPS nanoparticles effectively decrease S. aureus-mediated bone destruction, establishing the feasibility of systemic delivery of an antivirulence compound to mitigate bone pathology during osteomyelitis.


Nanoemulgel, an Innovative Carrier for Diflunisal Topical Delivery with Profound Anti-Inflammatory Effect: in vitro and in vivo Evaluation

Mehreen Bashir, Junaid Ahmad, Muhammad Asif, Salah-Ud-Din Khan, Muhammad Irfan, Asim Y Ibrahim, Sajid Asghar, Ikram Ullah Khan, Muhammad Shahid Iqbal, Abdul Haseeb, Syed Haroon Khalid, Mohammed As Abourehab
PMID: 33654396   DOI: 10.2147/IJN.S294653

Abstract

Rheumatoid arthritis is an autoimmune disorder that directly affects joints. However, other body organs including heart, eyes, skin, blood vessels and lungs may also be affected. The purpose of this study was to design and evaluate a nanoemulgel formulation of diflunisal (DIF) and solubility enhanced diflunisal (DIF-IC) for enhanced topical anti-inflammatory activity.
Nanoemulsion formulations of both DIF and DIF-IC were prepared and incorporated in three different gelling agents, namely carboxymethylcellulose sodium (CMC-Na), sodium alginate (Na-ALG) and xanthan gum (XG). All the formulations were evaluated in term of particle size, pH, conductivity, viscosity, zeta potential and in vitro drug release. The formulation 2 (NE2) of both DIF and DIF-IC which expressed optimum release and satisfactory physicochemical properties was incorporated with gelling agents to produce final nanoemulgel formulations. The optimized nanoemulgel formulation was subjected to three different in vivo anti-inflammatory models including carrageenan-induced paw edema model, histamine-induced paw edema model and formalin-induced paw edema model.
DIF-IC-loaded nanoemulgel formulations yielded significantly enhanced in vitro skin permeation than DIF-loaded nanoemulgel. The nanoemulgel formulation of DIF-IC formulated with XG produced improved in vivo anti-inflammatory activity.
It was recommended that DIF-IC-based nanoemulgel formulation prepared with XG could be a better option for effective topical treatment of inflammatory conditions.


Experience of patisiran with transthyretin stabilizers in patients with hereditary transthyretin-mediated amyloidosis

Hollis Lin, Madeline Merkel, Cecilia Hale, Jing L Marantz
PMID: 32519928   DOI: 10.2217/nmt-2020-0020

Abstract

Examine safety and pharmacodynamics of patisiran alone or with concomitant transthyretin stabilizers from the Phase II open-label extension study and safety and efficacy of patisiran in patients with prior transthyretin stabilizer use from the Phase III APOLLO study.
analyses in patients with hereditary transthyretin-mediated amyloidosis with polyneuropathy.
Patisiran safety was consistent regardless of concomitant or prior transthyretin stabilizers. In the Phase II open-label extension (n = 27), transthyretin reduction was similar over 24 months, regardless of concomitant transthyretin stabilizers. In APOLLO (n = 225), patisiran-treated groups showed stabilization or improvements in neurological function (modified Neuropathy Impairment Score +7) and quality of life (Norfolk Quality of Life-Diabetic Neuropathy questionnaire) at 18 months, regardless of prior transthyretin stabilizers.
Patients benefit from patisiran regardless of transthyretin stabilizer use.


Overview of treatments used in transthyretin-related hereditary amyloidosis: a systematic review

Héctor Cristóbal Gutiérrez, Ana Lara Pelayo-Negro, David Gómez Gómez, Miguel Ángel Martín Vega, Marta Valero Domínguez
PMID: 32587078   DOI: 10.1136/ejhpharm-2018-001823

Abstract

To carry out a systematic review of the literature to analyse the efficacy and safety of treatments available or under investigation for amyloidosis due to mutations in the transthyretin gene (ATTR).
A bibliographic search was carried out in the following electronic databases up to September 2017: PubMed, Cochrane Library and EMBASE. The inclusion criteria were: efficacy and/or safety studies conducted in humans, studies that included treatments, including treatments in the research phase, and studies that included 10 or more patients.
A total of 21 articles were included; 16 were clinical trials, eight of them (50%) phase III trials, and five were observational studies. Of the total number of studies selected, 11 were on tafamidis, four on diflunisal, two on liver transplantation, two on patisiran and two on other therapeutic alternatives. Of the 11 studies related to the drug, the pivotal trial, the results of its two extension studies and an additional post hoc analysis were selected. In addition, two phase III trials were included in specific populations, two phase II studies, one safety study and two observational studies. Regarding the four included studies related to the drug, one was the pivotal trial that gave the indication to diflunisal, another a safety summary of the pivotal trial, and the other two trials were carried out in specific populations, one in a Japanese population and another phase I trial in cardiac amyloidosis in the USA. As far as other alternatives are concerned, of the six studies included in this section, two were related to liver transplantation, two to patisiran and two to different therapeutic alternatives.
Sufficient evidence has not been found that demonstrates superiority among the available oral alternatives, diflunisal or tafamidis, in the treatment of ATTR. Direct comparisons between both drugs and pharmacoeconomic studies would be necessary to select the most efficient treatment.


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